molecular formula C18H14BrNO4 B2504475 6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide CAS No. 941947-67-7

6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

Cat. No. B2504475
CAS RN: 941947-67-7
M. Wt: 388.217
InChI Key: SHECAUMJOIKWJB-UHFFFAOYSA-N
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Description

6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide, also known as BMOC, is a synthetic compound that belongs to the class of chromene derivatives. BMOC has gained significant attention in scientific research due to its potential applications in the development of novel drugs and therapeutic agents.

Scientific Research Applications

Crystallographic Studies

  • 6-Bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide, along with similar compounds, has been studied for its crystal structure. These structures have been analyzed for their conformation about the C-N bond and relationships between various atoms in the compound. Such studies are crucial for understanding the physical properties and molecular interactions of these compounds (Reis et al., 2013).

Pharmacological Research: GPR35 Receptor Agonist

  • This compound has been identified as a potent and selective agonist for the GPR35 receptor. Studies involved the synthesis of tritium-labeled forms and detailed analysis of receptor binding and action. Such research is pivotal in drug discovery and understanding receptor functions (Thimm et al., 2013).

Fluorescence Studies

  • Related chromene compounds have been synthesized and evaluated for their fluorescence properties. The structure and substituents in these compounds greatly influence their fluorescence, making them useful in various applications like molecular imaging and probe development (Shi et al., 2017).

Chemical Synthesis and Reactions

  • The compound and its derivatives have been synthesized using various chemical reactions like the Reformatsky reaction. Understanding these synthetic routes is important for the development of new pharmaceuticals and materials (Shchepin et al., 2003).

Potential in Alzheimer's Disease Research

  • Chromenone derivatives linked to the triazole ring system, which include structures similar to 6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide, have been synthesized and evaluated for their anti-ChE activity. Such compounds hold potential in Alzheimer's disease research due to their neuroprotective effects (Saeedi et al., 2017).

Antitumor Agent Research

  • Derivatives of this compound have been synthesized and evaluated for their antitumor activities. Research in this area is focused on developing new pharmacological agents for cancer treatment (Yin et al., 2013).

properties

IUPAC Name

6-bromo-8-methoxy-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-10-3-5-13(6-4-10)20-17(21)14-8-11-7-12(19)9-15(23-2)16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHECAUMJOIKWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

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